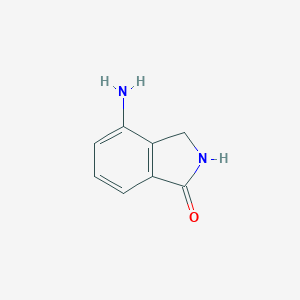
4-氨基异吲哚啉-1-酮
概述
描述
Synthesis Analysis
Synthesis of 4-Aminoisoindolin-1-one derivatives often involves palladium-catalyzed processes. For instance, a method for synthesizing substituted 3-methyleneisoindolin-1-ones via a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in ionic liquids has been described. This method is efficient and tolerates a wide array of functionalized substrates, providing good yields and selectivity for the Z-isomers (Cao, McNamee, & Alper, 2008). Similarly, Pd-catalyzed aminocarbonylation starting from 2-bromoarylnitriles via tandem sequential reactions has been developed for synthesizing (Z)-3-methyleneisoindolin-1-ones, highlighting the method's efficiency and stereocontrol (Xuan, Jung, Jeon, & Lee, 2016).
Molecular Structure Analysis
The structural analysis of 4-Aminoisoindolin-1-one and its derivatives often employs techniques like NMR and X-ray diffraction to elucidate their molecular frameworks. These studies reveal the configurations, conformations, and potential intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
4-Aminoisoindolin-1-one derivatives participate in various chemical reactions, leveraging the reactivity of the amino group and the isoindolin-1-one core. For instance, cycloaddition reactions and their involvement in the synthesis of complex molecules demonstrate the versatility of these compounds. The specific reactivity patterns allow for the development of novel synthetic methodologies, such as the facile synthesis of multisubstituted derivatives with potential applications in materials science (Zhang et al., 2020).
科学研究应用
潜在的 CDK7 抑制剂
异吲哚啉-1-酮,如 4-氨基异吲哚啉-1-酮,已被探索为细胞周期蛋白依赖性激酶 7 (CDK7) 的潜在抑制剂,这是一种在抗乳腺癌药物发现中的有前景的策略 . 在一项研究中,通过分子对接对 48 个异吲哚啉酮文库进行了虚拟筛选,结果表明它们与 CDK7 的活性氨基酸残基具有很高的结合亲和力和常规氢键相互作用 .
抗乳腺癌药物
开发作为特异性 CDK 抑制剂的小分子支架是抗乳腺癌药物发现中的一种有前景的策略 . 异吲哚啉-1-酮是具有有用治疗特性的杂环化合物 . 结果表明,异吲哚啉-1-酮部分是抗癌作用的良好候选者,可以作为有效的 CDK7 抑制剂 .
化学信息学工具
异吲哚啉-1-酮已在化学信息学工具中用于探索潜在的 CDK7 抑制剂 . 已经对两个最佳对接得分配体的分子动力学模拟 (MDS)、片段分子轨道 (FMO)、密度泛函理论 (DFT) 和药代动力学研究进行了研究 .
分子内级联环化
异吲哚啉-1-酮已用于通过光生 N-酰胺基自由基进行分子内级联环化 . 这种转化在温和条件下顺利进行,催化剂负载量低,官能团耐受性好 .
构建结构新颖的异吲哚啉-1-酮
通过光生 N-酰胺基自由基进行分子内级联环化,已经概述了一种用于一锅法构建结构新颖的异吲哚啉-1-酮的新颖且实用的方案 <svg class="icon" height="
作用机制
Target of Action
The primary target of 4-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the transcription of genes that are necessary for cell cycle progression .
Mode of Action
4-Aminoisoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 4-Aminoisoindolin-1-one affects the cell cycle regulation and transcription pathways . This disruption leads to the arrest of cell division and the alteration of gene expression, which can result in the death of cancer cells .
Pharmacokinetics
The compound has been shown to have high binding affinity, indicating potential for good bioavailability
Result of Action
The action of 4-Aminoisoindolin-1-one results in the inhibition of the growth of various cancer cells . By targeting and inhibiting CDK7, 4-Aminoisoindolin-1-one disrupts crucial cellular processes, leading to the death of cancer cells .
安全和危害
未来方向
The market prospects for 4-Aminoisoindolin-1-one are promising as it is a key intermediate in the production of various pharmaceutical compounds . It has been used in the synthesis of isoindolin-1-one derivatives as potent PI3Kγ inhibitors, which could be immensely helpful in determining the functional difference between the δ and γ isoforms of PI3K .
生化分析
Biochemical Properties
4-Aminoisoindolin-1-one has been found to interact with specific enzymes and proteins. For instance, it has been suggested as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase involved in cell cycle regulation and transcription .
Cellular Effects
4-Aminoisoindolin-1-one has been shown to have significant effects on various types of cells. In particular, it has been shown to inhibit the growth of various cancer cells . This suggests that 4-Aminoisoindolin-1-one may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Aminoisoindolin-1-one involves its interaction with specific biomolecules. As a potential CDK7 inhibitor, it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that its effects would vary with dosage .
Metabolic Pathways
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that it interacts with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its role as an intermediate in the synthesis of anti-cancer drugs, it is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as an intermediate in the synthesis of anti-cancer drugs, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
4-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGLZWHIFBBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431804 | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366452-98-4 | |
| Record name | 4-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)

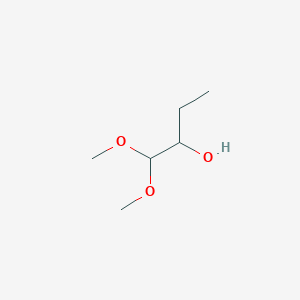
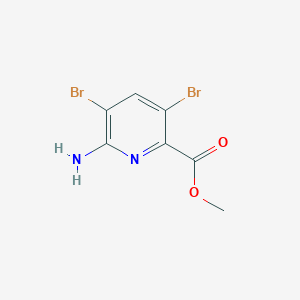



![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)


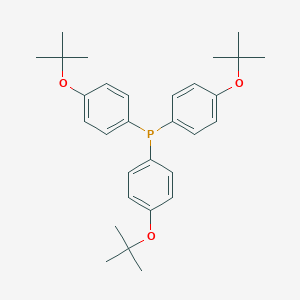
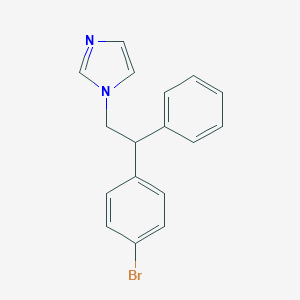

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)